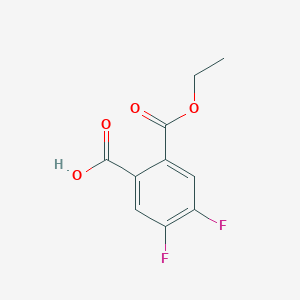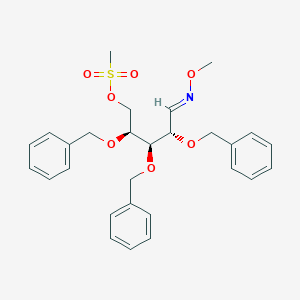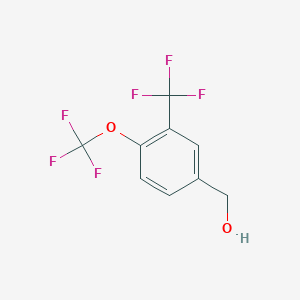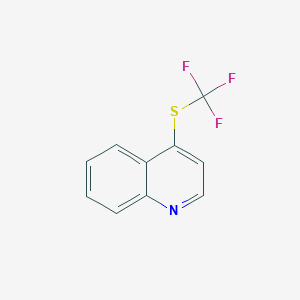
4-((Trifluoromethyl)thio)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((Trifluoromethyl)thio)quinoline is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Trifluoromethyl)thio)quinoline typically involves the introduction of the trifluoromethylthio group into the quinoline ring. One common method is the reaction of quinoline derivatives with trifluoromethylthiolating agents under specific conditions. For example, the reaction of 4-chloroquinoline with trifluoromethylthiolating reagents such as trifluoromethylthiolating reagents (e.g., CF3SCl) in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-((Trifluoromethyl)thio)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 4-((Trifluoromethyl)sulfinyl)quinoline or 4-((Trifluoromethyl)sulfonyl)quinoline .
科学的研究の応用
4-((Trifluoromethyl)thio)quinoline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has shown that derivatives of this compound can act as enzyme inhibitors, making them potential candidates for drug development.
Industry: The compound is used in the development of new materials, including liquid crystals and dyes.
作用機序
The mechanism of action of 4-((Trifluoromethyl)thio)quinoline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. For example, certain derivatives of this compound have been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways. The inhibition of these kinases can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
4-Trifluoromethylquinoline: Similar structure but lacks the thio group.
4-(Trifluoromethylthio)aniline: Contains the trifluoromethylthio group but has an aniline structure instead of quinoline.
4-(Trifluoromethylthio)benzene: A simpler aromatic compound with the trifluoromethylthio group.
Uniqueness
4-((Trifluoromethyl)thio)quinoline is unique due to the presence of both the quinoline ring and the trifluoromethylthio group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trifluoromethylthio group enhances the lipophilicity and metabolic stability of the compound, which can be advantageous in drug development .
特性
分子式 |
C10H6F3NS |
|---|---|
分子量 |
229.22 g/mol |
IUPAC名 |
4-(trifluoromethylsulfanyl)quinoline |
InChI |
InChI=1S/C10H6F3NS/c11-10(12,13)15-9-5-6-14-8-4-2-1-3-7(8)9/h1-6H |
InChIキー |
CMQXDHZZEHNRHH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=N2)SC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Butyl-2-[[2-(4-Fluorophenyl)-7-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12837611.png)
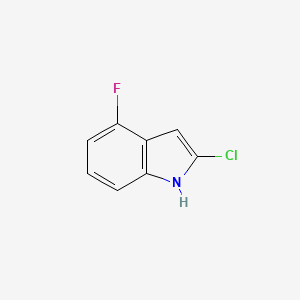


![5-[2-(2,6-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12837643.png)
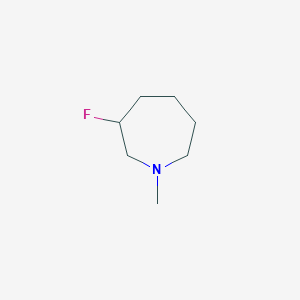


![2-(((6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)thio)methyl)quinazolin-4(3H)-one](/img/structure/B12837657.png)

